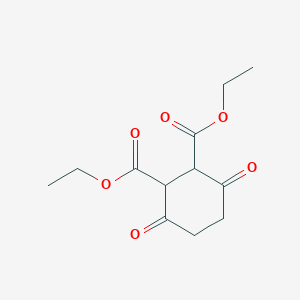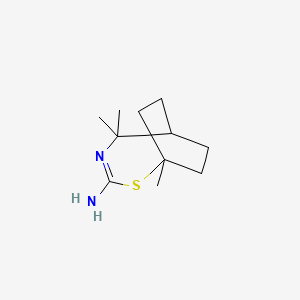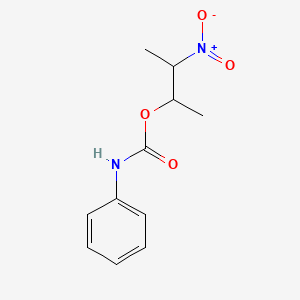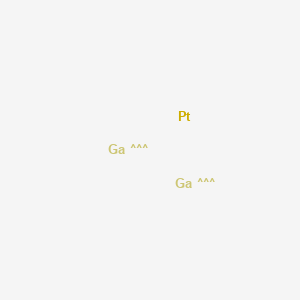
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O6. It is a diester derivative of cyclohexane, featuring two ester groups and two ketone functionalities. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate typically involves the esterification of 3,6-dioxocyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,6-dioxocyclohexane-1,2-dicarboxylic acid+2C2H5OHH2SO4Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: 3,6-dioxocyclohexane-1,2-dicarboxylic acid.
Reduction: Diethyl 3,6-dihydroxycyclohexane-1,2-dicarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reaction is facilitated by the presence of catalytic residues in the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: This compound has a similar structure but with methyl ester groups and different positions of the ketone functionalities.
Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: This compound features a phenyl group and different positions of the ester and ketone groups.
Uniqueness
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
10357-47-8 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O6/c1-3-17-11(15)9-7(13)5-6-8(14)10(9)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
NNYLRCBRZPNSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=O)CCC1=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)

![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)


![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)


![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
